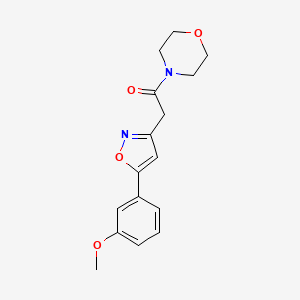

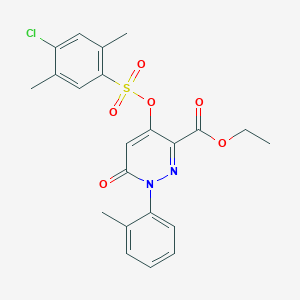

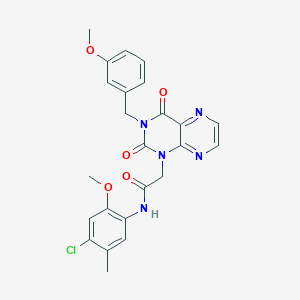

![molecular formula C17H15ClN2O3S2 B2884862 N-(4-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 898436-78-7](/img/structure/B2884862.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential applications in various fields, including medical, environmental, and industrial research. They have a distinctive structure and a broad spectrum of biological effects .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions of the reaction .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Anti-Inflammatory Applications

The compound has been studied for its potential anti-inflammatory properties. Novel derivatives of benzothiazole, which include the core structure of N-(4-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide, have shown inhibitory activity against cyclooxygenase (COX), an enzyme involved in the inflammatory process . These findings suggest that the compound could be used to develop new anti-inflammatory medications.

Anticancer Potential

Research indicates that benzothiazole derivatives may have anticancer properties. A study evaluating novel benzothiazole compounds found that they could inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma and non-small cell lung cancer . This suggests that N-(4-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide could serve as a framework for designing anticancer drugs.

COX Enzyme Inhibition

The compound has been shown to possess weak COX-1 inhibitory activity, which is significant because selective inhibition of COX-1 can lead to fewer gastrointestinal side effects compared to non-selective COX inhibitors . This property could be beneficial in creating safer anti-inflammatory drugs.

Modulation of Inflammatory Cytokines

Benzothiazole derivatives have been evaluated for their effect on inflammatory cytokines like IL-6 and TNF-α. The modulation of these cytokines is crucial in the treatment of chronic inflammatory diseases . Therefore, the compound could be important in the development of drugs targeting these cytokines.

Cell Migration Inhibition

In the context of cancer, inhibiting cell migration is a valuable property as it can prevent metastasis. Studies have shown that benzothiazole derivatives can hinder cell migration, which could be applied in developing treatments to prevent the spread of cancer .

Drug Design and Development

The compound’s structure has been used as a base for synthesizing various derivatives with potential medicinal properties. Its versatility in chemical modifications makes it a valuable starting point for the design and development of new pharmaceuticals .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed in the context of their inhibitory potency against M. tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Pharmacokinetics

Thiazole, a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities .

Action Environment

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Orientations Futures

Propriétés

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S2/c1-11-5-7-12(8-6-11)25(22,23)10-9-15(21)19-17-20-16-13(18)3-2-4-14(16)24-17/h2-8H,9-10H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZSGUIUDMJKSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

phenyl]methyl})amine](/img/structure/B2884793.png)

![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2884794.png)

![3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2884796.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2884800.png)